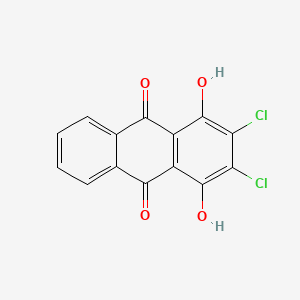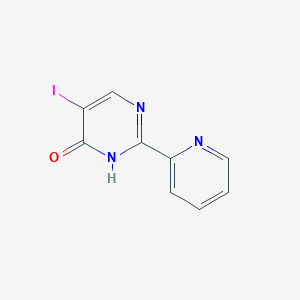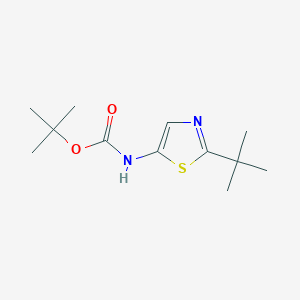
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate typically involves the reaction of tert-butyl isocyanate with a thiazole derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. For example, tert-butyl isocyanate can be reacted with 2-(tert-butyl)thiazole-5-amine in the presence of a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (5-bromothiazol-2-yl)carbamate
- tert-Butyl (2-chlorothiazol-5-yl)carbamate
- tert-Butyl (2-vinylthiazol-5-yl)carbamate
Uniqueness
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate is unique due to the presence of two tert-butyl groups, which can influence its chemical reactivity and biological activity. The tert-butyl groups provide steric hindrance, which can affect the compound’s interaction with other molecules and its overall stability.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable building block for the synthesis of more complex molecules. Ongoing research continues to explore its potential in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
1934858-96-4 |
|---|---|
Fórmula molecular |
C12H20N2O2S |
Peso molecular |
256.37 g/mol |
Nombre IUPAC |
tert-butyl N-(2-tert-butyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C12H20N2O2S/c1-11(2,3)9-13-7-8(17-9)14-10(15)16-12(4,5)6/h7H,1-6H3,(H,14,15) |
Clave InChI |
SORNTCZPKNKENQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(S1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


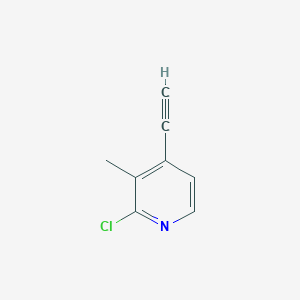
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
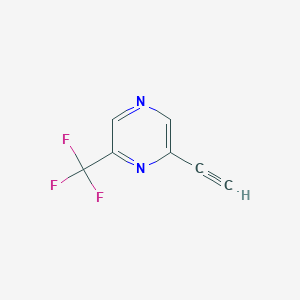
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)
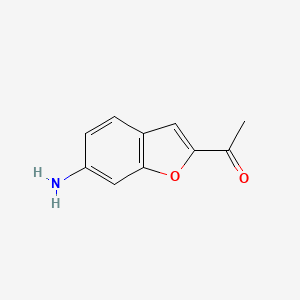


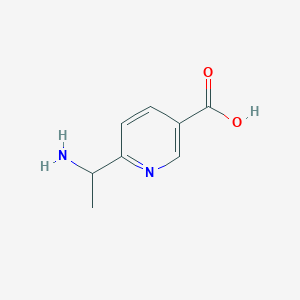
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
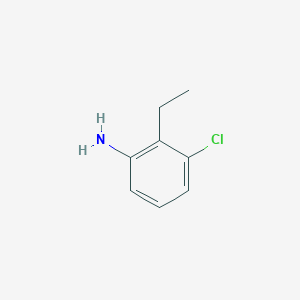
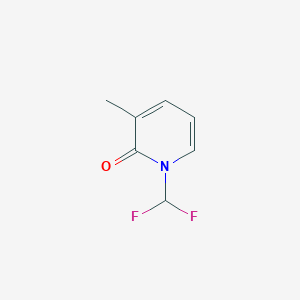
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
